molecular formula C10H5BrFNO3 B1273419 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid CAS No. 1019016-15-9

8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B1273419
CAS No.: 1019016-15-9
M. Wt: 286.05 g/mol
InChI Key: LVUZMPYPFCZPIL-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid is a halogenated quinoline derivative characterized by bromine at position 8, fluorine at position 6, and a carboxylic acid group at position 2. The structural features of this molecule, including its halogen substituents and planar aromatic core, influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

8-bromo-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO3/c11-7-2-4(12)1-5-8(7)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUZMPYPFCZPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392911
Record name 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40392911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019016-15-9
Record name 8-Bromo-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019016-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Substituted Anilines

The reaction begins with a substituted aniline bearing pre-installed halogen groups. For 8-bromo-6-fluoro derivatives, 3-bromo-5-fluoroaniline serves as the starting material. It reacts with ethyl ethoxymethylenemalonate under reflux (100–120°C) in a high-boiling solvent like diphenyl ether. Nucleophilic attack by the aniline’s amino group displaces ethanol, forming an anilinomethylenemalonate intermediate.

Cyclization to Quinoline Ester

Thermal cyclization (200–270°C) induces a 6π-electrocyclic ring closure, yielding ethyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate . Cyclization regioselectivity is governed by the electron-withdrawing effects of bromine and fluorine, which direct annulation to position 8 and 6, respectively.

Hydrolysis and Decarboxylation

The ester undergoes alkaline hydrolysis (e.g., NaOH, 80–100°C) to the carboxylic acid, followed by decarboxylation at elevated temperatures (190–240°C) to yield the final product.

Key Data Table: Gould–Jacobs Reaction Parameters

Step Conditions Yield Source
Condensation Ethoxymethylenemalonate, 120°C, 2h 85–90%
Cyclization Diphenyl ether, 250°C, 3h 75–80%
Hydrolysis/Decarboxylation 10% NaOH, 100°C → 220°C, 4h 65–70%

Alternative Halogenation Strategies

Late-Stage Bromination

For substrates lacking pre-installed bromine, electrophilic bromination can be performed post-cyclization. 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is treated with bromine (Br₂) in acetic acid at 50°C, achieving regioselective bromination at position 8. This method avoids the need for brominated anilines but requires careful control to prevent over-bromination.

Chlorination-Bromine Exchange

A patent by describes a chlorination-bromine exchange approach:

  • Chlorination : 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid reacts with thionyl chloride (SOCl₂) and DMF to form 4-chloro-6-fluoroquinoline-3-carbonyl chloride.
  • Bromine Substitution : The chloride intermediate undergoes nucleophilic displacement with KBr in tetraglyme at 90°C, replacing chlorine with bromine.

Industrial-Scale Optimization

Solvent Selection

Industrial protocols favor tetraethylene glycol dimethyl ether (tetraglyme) as a single solvent for all steps, enhancing yield (≥85%) and reducing purification needs. Tetraglyme’s high boiling point (275°C) accommodates cyclization and decarboxylation without solvent swaps.

Catalytic Enhancements

  • Cyclization : Adding 1–2 mol% of p-toluenesulfonic acid (PTSA) accelerates ring closure, cutting reaction time by 30%.
  • Decarboxylation : Transition metal catalysts (e.g., Cu(OAc)₂) lower the decarboxylation temperature to 180°C, minimizing side reactions.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Scalability
Gould–Jacobs High regioselectivity; Fewer steps Requires halogenated anilines Industrial
Late-Stage Bromination Flexible halogen placement Risk of polybromination Lab-scale
Chlorination-Bromine Uses cheaper starting materials Multi-step; Toxic SOCl₂ usage Pilot-scale

Quality Control and Characterization

Critical benchmarks for the final product include:

  • Purity : ≥97% (HPLC, C18 column, 0.1% H₃PO₄/MeCN gradient).
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d₆): δ 8.52 (s, 1H, H-2), 7.89 (d, J = 6.8 Hz, 1H, H-5), 7.21 (d, J = 9.1 Hz, 1H, H-7).
    • IR (KBr) : 1685 cm⁻¹ (C=O), 3250 cm⁻¹ (–OH).

Chemical Reactions Analysis

8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include copper salts, D-glucose, and proline, which facilitate the formation of desired products . Major products formed from these reactions include various quinoline derivatives with altered functional groups .

Scientific Research Applications

Antimicrobial Activity

Research has shown that 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid demonstrates notable antimicrobial properties against various pathogens. Its mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusActive32 µg/mL
Escherichia coliActive64 µg/mL
Candida albicansModerate128 µg/mL

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. A study involving MCF-7 breast cancer cells indicated that it induces apoptosis with an IC50 value of approximately 168.78 µM. Molecular docking studies revealed its strong binding affinity to proteins involved in cell cycle regulation.

Cancer Cell Line IC50 Value (µM) Mechanism
MCF-7 (Breast)168.78Apoptosis induction
HeLa (Cervical)210.45DNA synthesis inhibition

Antiviral Activity

Recent investigations have highlighted the compound's antiviral properties against specific viral strains, showing effective inhibition of viral replication while maintaining low cytotoxicity toward host cells.

Virus Strain Activity Cytotoxicity (CC50)
Influenza AInhibitory>100 µM
Herpes Simplex VirusModerate inhibition>75 µM

Enzyme Inhibition

This compound exhibits the ability to inhibit various enzymes crucial for cellular processes, thereby disrupting metabolic pathways essential for pathogen survival and cancer cell proliferation.

Modulation of Oxidative Stress

The compound also modulates oxidative stress levels within cells, enhancing its potential as an anticancer agent by inducing oxidative damage to cancer cells.

Study on Antimicrobial Efficacy

A comprehensive study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal pathogens. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, which showed significant susceptibility compared to Gram-negative strains.

Anticancer Research

In another pivotal study, the effects of this compound on MCF-7 cells were analyzed using flow cytometry and Western blotting techniques to assess apoptosis markers. The findings confirmed that the compound effectively triggers apoptotic pathways in breast cancer cells.

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s unique structure allows it to bind to these targets, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid Br (C8), F (C6), -COOH (C3) C₁₀H₅BrFNO₃ 300.06 g/mol High polarity due to -COOH; moderate solubility in polar solvents.
8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid Br (C8), CF₃ (C6), -COOH (C3) C₁₁H₅BrF₃NO₃ 336.06 g/mol Enhanced lipophilicity from CF₃; pKa ~3.23 (predicted).
6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid Br (C6), CF₃ (C8), -COOH (C3) C₁₁H₅BrF₃NO₃ 336.06 g/mol Positional isomer of above; altered electronic effects due to CF₃ at C7.
4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid Br (C4), CF₃ (C6), -COOH (C3) C₁₁H₅BrF₃NO₂ 320.06 g/mol Reduced steric hindrance at C4; density: 1.788 g/cm³ (predicted).
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Br (C8), -COOEt (C3) C₁₂H₁₀BrNO₃ 296.12 g/mol Ester form; higher lipophilicity vs. carboxylic acid; used as synthetic intermediate.

Key Observations :

  • Halogen vs.
  • Positional Isomerism : Bromine at C8 (target compound) vs. C6 (CAS 98948-95-9) alters electronic distribution, impacting binding to biological targets like DNA gyrase in antimicrobial applications .
  • Ester Derivatives : Ethyl esters (e.g., CAS 35975-57-6) exhibit lower polarity than carboxylic acids, making them preferable intermediates in synthetic pathways .
Solubility and pKa
  • The target compound’s carboxylic acid group (-COOH) confers higher solubility in polar solvents (e.g., DMSO, ethanol) compared to ester derivatives.
  • Trifluoromethyl-substituted analogs (e.g., CAS 1065093-77-7) have lower pKa values (~3.23) due to the electron-withdrawing CF₃ group, enhancing acidity versus the fluoro-substituted parent compound .

Biological Activity

8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by its molecular formula C10H5BrFNO3C_{10}H_5BrFNO_3 and a molecular weight of approximately 286.05 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The presence of a bromine atom at the 8-position, a fluorine atom at the 6-position, a hydroxy group at the 4-position, and a carboxylic acid at the 3-position contributes to its unique chemical properties and biological effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Properties
The compound has demonstrated effectiveness against various bacterial strains. Preliminary studies suggest it may possess antibacterial and antifungal activities, similar to other hydroxyquinoline derivatives. However, specific mechanisms of action remain to be fully elucidated .

2. Anticancer Activity
There is growing interest in the anticancer potential of this compound. Its structural similarity to known anticancer agents suggests that it may inhibit cancer cell proliferation through interactions with specific molecular targets, such as enzymes involved in cell cycle regulation.

3. Enzyme Inhibition
The compound's ability to interact with various enzymes has been noted, which may lead to alterations in biochemical pathways critical for cellular function. This interaction could be responsible for both its antimicrobial and anticancer activities .

The exact mechanism of action for this compound is not yet fully understood. However, it is hypothesized that its unique structure allows it to bind effectively to target proteins and enzymes, inhibiting their activity or altering their function. This binding could impact various signaling pathways within cells, leading to observed biological effects.

Comparative Analysis

To better understand the potential of this compound, it can be compared with other quinoline derivatives:

Compound NameStructure CharacteristicsBiological Activity
Flindersine Contains a similar quinoline coreAntimicrobial
N-methylflindersine Methylated derivative of flindersineAnticancer
Haplamine Another quinoline derivativeAntimicrobial and antiviral
N-methylhaplamine Methylated haplamineAnticancer

These compounds share a similar core structure but differ in their substituents, significantly affecting their biological activities.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antibacterial Efficacy : In vitro tests showed that this compound exhibited minimum inhibitory concentration (MIC) values ranging from 125–250 μg/mL against Gram-positive bacteria, indicating moderate antibacterial activity .
  • Anticancer Research : A study focusing on cancer cell lines revealed that derivatives of hydroxyquinolines, including this compound, could reduce cell viability significantly when treated with varying concentrations over time .

Q & A

Basic: What are the optimal synthetic routes for 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves sequential halogenation and functionalization of the quinoline core. For bromo-fluoro derivatives, a common approach includes:

  • Step 1: Starting with a fluoro-substituted quinoline precursor (e.g., ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate), bromination at the 8-position using brominating agents like NBS (N-bromosuccinimide) under radical or electrophilic conditions .
  • Step 2: Hydrolysis of the ethyl ester group using NaOH or LiOH in aqueous ethanol to yield the carboxylic acid .
  • Key Considerations: Reaction temperature (70–80°C) and solvent polarity significantly impact regioselectivity and yield. For example, ethyl ester intermediates (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) require controlled hydrolysis to avoid decarboxylation .

Table 1: Example Synthetic Intermediates

IntermediateKey Reaction ConditionsYield (%)Reference
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylateBromination with NBS, 70°C65–75
This compoundEster hydrolysis, NaOH/EtOH85–90

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (0.1% TFA) gradient (85:15 to 60:40 over 20 min). Purity >95% is typical for research-grade material .
    • Elemental Analysis: Confirm %C, %H, %N, and %Br (expected deviation <0.3% from theoretical values) .
  • Structural Confirmation:
    • NMR: 1H^1H and 13C^{13}C NMR in DMSO-d6. Key signals: carboxylic acid proton (δ 12.8–13.2 ppm), aromatic protons (δ 7.5–8.5 ppm), and Br/F coupling patterns .
    • HRMS: Exact mass verification (e.g., [M-H]⁻ at m/z 314.95 for C10_{10}H5_5BrFNO3_3) .

Basic: What are the stability and recommended storage conditions?

Methodological Answer:

  • Stability: The compound is sensitive to light and moisture. Degradation occurs via decarboxylation under prolonged heat (>100°C) or acidic conditions .
  • Storage: Store at 2–8°C in amber vials under inert gas (argon or nitrogen). Desiccate with silica gel to prevent hydrolysis .
  • Handling: Use gloves and avoid skin contact due to potential irritancy (similar to brominated quinoline analogs) .

Advanced: How can the quinoline core be functionalized for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Cross-Coupling Reactions:
    • Suzuki-Miyaura: Use 8-bromo substituent with aryl/heteroaryl boronic acids (e.g., 4-bromo-2-fluorophenylboronic acid) and Pd(PPh3_3)4_4 catalyst in THF/water (80°C, 12 h) .
    • Buchwald-Hartwig Amination: Introduce amines at the 8-position using Xantphos/Pd2_2(dba)3_3 and Cs2_2CO3_3 in toluene .
  • Carboxylic Acid Derivatization: Convert to amides or esters via EDC/HOBt coupling for improved cell permeability in biological assays .

Table 2: Functionalization Examples

ModificationReaction ConditionsApplicationReference
8-Aryl substitutionSuzuki coupling, Pd catalystAntibacterial SAR studies
N-Alkylation (cyclopropyl)Nucleophilic substitution, DMFFluoroquinolone analog synthesis

Advanced: What methodologies enable conjugation with amino acids or peptides?

Methodological Answer:

  • Direct Coupling: React the carboxylic acid with primary α-amino acids (e.g., glycine) in aqueous ethanolic NaHCO3_3 (70–80°C, 24–72 h) to form N-(4-oxoquinolin-7-yl)-α-amino acids .
  • Activated Esters: Use NHS (N-hydroxysuccinimide) esters for mild conjugation with lysine residues in peptides. Conditions: DMF, RT, 2–4 h .

Advanced: How do substituents influence photophysical or biological properties?

Methodological Answer:

  • Fluorine/Bromine Synergy:
    • Electron-Withdrawing Effects: The 6-fluoro and 8-bromo groups enhance acidity of the 4-hydroxy group (pKa ~6.2), impacting metal chelation (e.g., Mg2+^{2+} in enzyme inhibition) .
    • Photostability: Bromine reduces UV-induced degradation compared to non-halogenated quinolines .
  • Comparative SAR Data:
    • Antimicrobial Activity: 8-Bromo analogs show 4–8× higher MIC values against E. coli compared to 8-chloro derivatives, likely due to enhanced membrane penetration .

Table 3: Substituent Effects on Biological Activity

Substituent (Position)MIC (E. coli, μg/mL)LogPReference
8-Br, 6-F (Target Compound)0.251.8
8-Cl, 6-F1.01.5
8-H, 6-F2.01.2

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

  • LC-MS/MS: Detect brominated byproducts (e.g., di-bromo derivatives) using a Q-TOF mass spectrometer in negative ion mode. Limit of detection (LOD): 0.01% .
  • ICP-OES: Quantify residual bromine content (<10 ppm) to ensure compliance with ICH guidelines .

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